Product packaging for (1-Aminopropan-2-yl)(methyl)amine(Cat. No.:CAS No. 6089-40-3)

(1-Aminopropan-2-yl)(methyl)amine

Cat. No.: B2573701
CAS No.: 6089-40-3
M. Wt: 88.154
InChI Key: GINJNNGWMNSBIG-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)(methyl)amine is an organic diamine compound of interest in chemical and pharmaceutical research. It features both a primary amine and a secondary methylamine group on a propane backbone, making it a valuable bifunctional building block for organic synthesis . This structure is closely related to 1-aminopropan-2-ol (isopropanolamine), a compound with well-documented applications in metalworking fluids, waterborne coatings, and as a solubilizer, suggesting potential parallel research avenues for this amine . The compound is often handled as a stable salt form, such as the this compound dihydrochloride (CAS# 1086260-75-4), for ease of storage and use . The dihydrochloride salt has a molecular formula of C4H14Cl2N2 and a molecular weight of 161.07 g/mol . Researchers should note that the (2S)-enantiomer of the related free base, (2S)-1-aminopropan-2-yl amine (CAS# 27255-44-3), is also available for stereospecific research applications . As with many amines, appropriate handling procedures should be followed. The dihydrochloride salt has associated hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B2573701 (1-Aminopropan-2-yl)(methyl)amine CAS No. 6089-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJNNGWMNSBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-40-3
Record name (1-aminopropan-2-yl)(methyl)amine
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Coordination Chemistry and Ligand Design Principles Utilizing 1 Aminopropan 2 Yl Methyl Amine

Fundamental Coordination Modes of Aliphatic Diamines with Transition Metals

Aliphatic diamines are a class of organic compounds containing two amino groups. These amino groups, possessing lone pairs of electrons, act as Lewis bases, donating electron density to a central metal ion, which acts as a Lewis acid. purdue.edu The primary mode of coordination for simple aliphatic diamines, such as ethylenediamine, is as a bidentate ligand. purdue.edulibretexts.orgyoutube.com This means they bind to the metal center through the two nitrogen donor atoms simultaneously, forming a stable ring structure known as a chelate. purdue.edulibretexts.org

The formation of these chelate rings is entropically favored, a phenomenon known as the chelate effect. libretexts.orgyoutube.com This effect leads to significantly greater thermodynamic stability of the resulting metal complex compared to analogous complexes formed with two separate monodentate amine ligands. libretexts.orgyoutube.com The size of the chelate ring is a critical factor in the stability of the complex, with five- and six-membered rings being the most common and stable. For a diamine like 1,2-diaminopropane, coordination to a metal ion results in the formation of a stable five-membered chelate ring.

The coordination of aliphatic diamines can lead to various geometries around the metal center, largely dictated by the coordination number of the metal ion. openstax.orgyoutube.com Common geometries include octahedral for a coordination number of six (e.g., [Co(en)₃]³⁺) and square planar or tetrahedral for a coordination number of four. openstax.org The specific geometry adopted can be influenced by the electronic configuration of the metal ion and the steric properties of the diamine ligand. tutorchase.com

Ligand Architecture and Chirality of (1-Aminopropan-2-yl)(methyl)amine in Metal Complexation

This compound is a chiral aliphatic diamine with the chemical formula C₄H₁₂N₂. americanelements.com Its structure is characterized by a propane (B168953) backbone with a primary amine group at the 1-position and a secondary amine group (methylamine) at the 2-position. The carbon atom at the 2-position is a stereocenter, meaning the ligand exists as two non-superimposable mirror images, or enantiomers: (R)-(1-aminopropan-2-yl)(methyl)amine and (S)-(1-aminopropan-2-yl)(methyl)amine.

This inherent chirality is a pivotal feature of its coordination chemistry. numberanalytics.com When a chiral ligand like this compound coordinates to a metal center, it creates a chiral environment around the metal. numberanalytics.com This is fundamental for applications in asymmetric catalysis, where the chiral metal complex can selectively catalyze the formation of one enantiomer of a product over the other. numberanalytics.comsigmaaldrich.com The presence of both a primary and a secondary amine group introduces an element of asymmetry in its coordination behavior compared to symmetric diamines like ethylenediamine.

The stereochemistry of the ligand can direct the stereochemical outcome of reactions at the metal center. acs.org The ability of chiral diamine complexes to discriminate between chiral molecules has been studied, for instance, in the context of binding alkenes to silver(I) complexes. acs.orgacs.org The substituents on the nitrogen atoms and the carbon backbone play a crucial role in determining the degree of stereoselectivity. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
IUPAC Name N¹-methylpropane-1,2-diamine
CAS Number 6089-40-3
Appearance Liquid
Chirality Chiral at C2

Data sourced from American Elements and ChemBK. americanelements.com

Rational Design and Synthesis of Metal Complexes Incorporating this compound as a Chiral Ligand

The rational design of metal complexes with this compound hinges on leveraging its specific structural features—namely, its bidentate nature and its chirality. sigmaaldrich.com The synthesis of such complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. nih.govalfa-chemistry.com The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with one, two, or three diamine ligands, depending on the coordination preferences of the metal ion. rsc.org

As a bidentate ligand, this compound forms a five-membered chelate ring upon coordination to a metal center. This chelation significantly enhances the stability of the resulting complex due to the chelate effect. libretexts.orgyoutube.com The formation of two coordinate bonds by a single ligand molecule is entropically more favorable than the coordination of two separate monodentate ligands. libretexts.org

The chirality of this compound is a powerful tool for stereochemical induction. acs.org When an enantiomerically pure form of the ligand is used, it can induce a preferred stereochemistry in the final complex. For example, in an octahedral complex with three bidentate ligands, the ligands can arrange themselves in a left-handed (Λ) or right-handed (Δ) propeller-like fashion around the metal center. The use of a chiral diamine can favor the formation of one of these diastereomers over the other. This principle is fundamental to asymmetric synthesis, where the chiral catalyst transfers its stereochemical information to the product of a reaction. acs.org

The conformation adopted by the chelated this compound ligand has a direct impact on the coordination geometry of the metal complex. tutorchase.comacs.org The five-membered chelate ring is not planar and typically adopts a puckered or envelope conformation. The specific conformation can be influenced by steric interactions between the substituents on the ligand—the methyl group on the nitrogen and the methyl group on the carbon backbone.

These steric factors can cause distortions from idealized geometries (e.g., perfect octahedral or square planar). tutorchase.comnih.gov For instance, the steric bulk of the substituents may influence the bond angles and distances within the coordination sphere. acs.org In some cases, the steric hindrance may be significant enough to favor a lower coordination number or a more open coordination geometry to minimize repulsive interactions. tutorchase.com The interplay between the electronic preferences of the metal ion and the steric demands of the ligand ultimately determines the final structure of the complex. acs.orgnih.gov

Advanced Characterization of Metal-(this compound) Complexes

A comprehensive understanding of the structure and properties of metal complexes with this compound requires the use of advanced characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing these complexes in solution. ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the resonance signals of the ligand's protons and carbons upon complexation. researchgate.net For chiral complexes, NMR is invaluable for studying the diastereomeric interactions. researchgate.net In the presence of a chiral environment, chemically equivalent nuclei in enantiomers can become magnetically non-equivalent, leading to distinct signals. d-nb.info This technique can be used to assess the enantiomeric purity of the complexes and to study the dynamics of the complexes in solution. acs.orgnih.gov

Table 2: Typical Coordination Geometries for Transition Metal Complexes with Bidentate Diamine Ligands

Coordination NumberGeometryExample Metal Ions
4Square PlanarNi(II), Pd(II), Pt(II)
4TetrahedralZn(II), Co(II)
6OctahedralCo(III), Fe(III), Cr(III), Ni(II)

This table provides a generalized summary of common coordination geometries observed for transition metals with bidentate diamine ligands. The specific geometry for a complex with this compound will depend on the metal ion, its oxidation state, and the reaction conditions. openstax.orgresearchgate.net

Catalytic Applications of 1 Aminopropan 2 Yl Methyl Amine and Its Metal Complexes

Organocatalysis Mediated by (1-Aminopropan-2-yl)(methyl)amine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. Amines are a prominent class of organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.

Enamine catalysis is a cornerstone of organocatalysis, wherein a primary or secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a highly nucleophilic enamine intermediate. nobelprize.orgprinceton.edunih.gov This enamine then readily participates in reactions with various electrophiles. princeton.edu The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, regenerating the amine catalyst and furnishing the functionalized carbonyl product.

The formation of the enamine intermediate increases the nucleophilicity of the α-carbon of the carbonyl compound, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This strategy has been widely applied in asymmetric synthesis, where chiral amines are employed to induce stereoselectivity.

In contrast to enamine catalysis which enhances the nucleophilicity of the carbonyl compound, iminium ion catalysis increases its electrophilicity. This is achieved through the formation of an iminium ion by the reaction of a carbonyl compound with a primary or secondary amine. This activation strategy is particularly effective for α,β-unsaturated aldehydes and ketones.

The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it more susceptible to nucleophilic attack. nobelprize.org This mode of activation has been successfully employed in a variety of reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. The ability to form iminium ions from amino acids and their derivatives has been shown to significantly decrease the pKa of the α-proton, facilitating deprotonation and subsequent reactions. nih.gov

The asymmetric aldol (B89426) reaction is a powerful method for the stereoselective construction of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. nih.govresearchgate.net Organocatalysis has provided a significant breakthrough in this area, with amines being effective catalysts. researchgate.netmdpi.com

In a typical amine-catalyzed aldol reaction, the amine reacts with a ketone or aldehyde donor to form an enamine intermediate. This enamine then adds to an aldehyde acceptor. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. While proline and its derivatives are well-known catalysts for this transformation, other chiral amines, including amino alcohols, have also been investigated. nih.govmdpi.comresearchgate.net The mechanism often involves a well-organized transition state where hydrogen bonding plays a crucial role in directing the stereoselectivity. nih.govmdpi.com

Table 1: Examples of Amine-Catalyzed Asymmetric Aldol Reactions

CatalystDonorAcceptorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
(S)-ProlineAcetone4-Nitrobenzaldehyde->99
Threonine derivativeHydroxyacetonep-Nitrobenzaldehyde-High (syn)
Proline derivativeHydroxyacetonep-Nitrobenzaldehyde-(anti)

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often non-enolizable), a primary or secondary amine, and a compound containing an enolizable proton, such as a ketone or another aldehyde. organic-chemistry.orgwikipedia.org This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The key electrophile in the Mannich reaction is an iminium ion, generated in situ from the amine and the aldehyde. organic-chemistry.orgwikipedia.orgyoutube.com

Organocatalytic asymmetric Mannich reactions have become a highly effective method for synthesizing enantiomerically enriched β-amino acids and their derivatives. nih.gov Chiral amines, including derivatives of proline, can be used to control the stereochemical outcome of the reaction, affording either syn or anti products with high diastereoselectivity and enantioselectivity. wikipedia.orgnih.gov The reaction mechanism involves the formation of an enamine from the enolizable carbonyl compound and the amine catalyst, which then attacks the iminium ion. wikipedia.org

Table 2: Organocatalytic Asymmetric Mannich Reactions

CatalystAldehydeImineDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)
(3R,5R)-5-methyl-3-pyrrolidinecarboxylic acidPropionaldehydeN-PMP-protected α-imino methyl glyoxylate95:5~98
(S)-Proline derivativeVariousVariousPredominantly synHigh

The direct asymmetric α-functionalization of carbonyl compounds is a highly valuable transformation in organic synthesis, providing access to chiral molecules with a stereocenter adjacent to the carbonyl group. nih.govresearchgate.net Organocatalysis, particularly through enamine activation, has proven to be a powerful strategy for these reactions. nih.gov

By forming an enamine with a chiral amine catalyst, the α-position of a ketone or aldehyde becomes nucleophilic and can react with a wide range of electrophiles. This includes electrophilic sources of oxygen, nitrogen, and other heteroatoms. nih.gov For instance, the α-amination of aldehydes and ketones can be achieved using azodicarboxylate esters as the nitrogen source in the presence of a chiral amine catalyst. nih.gov Similarly, α-oxidation reactions can be performed using various oxidizing agents. These methods provide a direct route to important chiral building blocks like α-amino acids and α-hydroxy ketones. nih.govresearchgate.net

Transition Metal-Catalyzed Asymmetric Reactions Employing this compound Ligands

In addition to its role as an organocatalyst, this compound can serve as a chiral ligand for transition metals, enabling a broad spectrum of asymmetric catalytic transformations. The ability of its two amine groups to coordinate to a metal center allows for the creation of well-defined chiral environments around the metal, which is crucial for achieving high levels of stereocontrol.

Transition metal complexes bearing chiral diamine ligands are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.commdpi.comrsc.org For example, ruthenium complexes with chiral diamine ligands have been extensively used for the asymmetric reduction of ketones and imines to the corresponding chiral alcohols and amines. mdpi.commdpi.com The ligand's structure plays a critical role in determining the efficiency and enantioselectivity of the catalytic process. The rigidity and steric bulk of the ligand can significantly influence the stereochemical outcome of the reaction. mdpi.com

Asymmetric Hydrogenation: Substrate Scope and Enantioselectivity

Asymmetric hydrogenation is a powerful and environmentally benign method for the synthesis of chiral compounds, particularly alcohols and amines. nih.gov The efficiency of this process relies heavily on the design of chiral catalysts that can effectively control the stereochemical outcome of the reaction.

The enantioselective reduction of imines and enamines represents a direct and efficient route to chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. researchgate.netnih.gov Transition metal complexes incorporating chiral diamine ligands, such as derivatives of this compound, are effective catalysts for this transformation. These catalytic systems facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. researchgate.net The development of such catalysts has been a significant focus in organic synthesis, enabling the production of a wide array of enantioenriched amines. researchgate.netdicp.ac.cn

The utility of this methodology is highlighted by its application in the total synthesis of complex natural products, where the creation of specific stereocenters is crucial. researchgate.net While a broad range of chiral ligands have been explored for the asymmetric hydrogenation of imines and enamines, the fundamental principle involves the formation of a chiral metal hydride species that delivers hydrogen to the prochiral substrate in a stereocontrolled manner. rsc.orgcore.ac.uk

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is another cornerstone of modern organic synthesis. nih.gov Ruthenium complexes containing both a chiral diphosphine and a chiral diamine ligand have demonstrated high catalytic activity and enantioselectivity for this transformation. nih.gov The modularity of these systems, where the combination of the two ligands can be varied, allows for fine-tuning of the catalyst's chiral environment to suit a specific ketone substrate. nih.gov

A proposed concerted, six-membered transition state is believed to be the origin of the high reactivity observed with these catalysts. nih.gov Furthermore, iridium catalysts bearing ligands such as MsDPEN–Cp* have also proven effective for the asymmetric hydrogenation of ketones under mildly acidic conditions. nih.gov These methods provide access to a diverse range of optically active secondary alcohols in high enantiomeric excess. nih.gov

Ruthenium(II) complexes featuring diamine ligands are well-established catalysts for asymmetric hydrogenation. nih.govnih.gov A significant advancement in this area is the development of Ru(II)-NHC-diamine complexes, where NHC stands for N-heterocyclic carbene. nih.govresearchgate.net These complexes, synthesized from readily available chiral NHCs and chiral diamines, serve as versatile and stable precatalysts for the asymmetric hydrogenation of various substrates, including ketones. nih.govresearchgate.net The combination of a chiral NHC and a chiral diamine ligand offers a modular approach to catalyst design, allowing for the optimization of stereoselectivity through the "ligand cooperation" concept. nih.govresearchgate.net

These air- and moisture-stable Ru(II)-NHC-diamine complexes have shown excellent performance in the hydrogenation of a variety of ketones, including acetophenones and benzo-fused cyclic ketones, affording the corresponding chiral alcohols with high enantiomeric ratios. nih.govresearchgate.net Mechanistic studies, including NMR analysis and DFT calculations, have been conducted to elucidate the catalytic cycle of these complexes. nih.govresearchgate.net

Table 1: Asymmetric Hydrogenation of Ketones with a Ru(II)-NHC-Diamine Catalyst

Entry Substrate Product Catalyst Loading (mol %) Enantiomeric Ratio (e.r.)
1 Acetophenone 1-Phenylethanol 0.5 95:5
2 1-(Thiophen-2-yl)ethan-1-one 1-(Thiophen-2-yl)ethanol 0.5 96:4
3 2,3-Dihydro-1H-inden-1-one (S)-2,3-Dihydro-1H-inden-1-ol 0.5 98:2

This table is a representative example based on reported findings and is for illustrative purposes. nih.govresearchgate.net

Alongside ruthenium, rhodium and iridium complexes are also prominent in asymmetric hydrogenation. rsc.orgethz.chumsl.edu Chiral diamine ligands, when coordinated to rhodium and iridium centers, create a stereochemically defined environment that can effectively control the enantioselectivity of hydrogenation reactions. rsc.orgresearchgate.net The electronic and steric properties of the diamine ligand, as well as the nature of the metal and other ancillary ligands, all play a crucial role in the catalytic activity and selectivity. rsc.orgnih.gov

The development of half-sandwich rhodium and iridium complexes containing chiral ligands has been an active area of research. rsc.orgresearchgate.net These complexes have been investigated as catalysts in various asymmetric transformations. rsc.orgresearchgate.net For instance, dicationic aqua-complexes of rhodium and iridium with chiral ligands have been employed as catalysts in Diels-Alder reactions, demonstrating the versatility of these metal-ligand combinations. rsc.orgresearchgate.net

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. nih.govnih.gov

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, with wide applications in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov Copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation, has been significantly improved through the use of various ligands that facilitate the reaction under milder conditions. nih.govnih.gov

Amino acids, such as L-proline, have been identified as effective ligands in copper-catalyzed C-N coupling reactions, enabling the transformation to proceed at lower temperatures and with catalytic amounts of copper. nih.govnih.gov This methodology is compatible with a wide range of functional groups and has been successfully applied to the N-arylation of primary amines, cyclic secondary amines, and N-containing heterocycles. nih.gov The use of readily available and inexpensive copper catalysts and ligands makes this a highly practical and attractive method for the synthesis of N-aryl amines. nih.govnih.gov

Table 2: Copper-Catalyzed N-Arylation of Amines

Entry Amine Aryl Halide Catalyst System Yield (%)
1 Aniline Iodobenzene CuI / L-proline 92
2 Pyrrolidine 1-Iodo-4-nitrobenzene CuI / L-proline 88
3 Morpholine 2-Bromotoluene CuI / N,N-Dimethylglycine 85

This table is a representative example based on reported findings and is for illustrative purposes. nih.govnih.gov

Mechanistic Insights into Diamine Ligand Efficacy in Copper Catalysis

The utility of diamine ligands, such as this compound, in copper-catalyzed cross-coupling reactions has been a subject of extensive research, leading to milder reaction conditions and the use of catalytic, rather than stoichiometric, amounts of copper. rsc.org These ligands have proven crucial in advancing copper-mediated reactions for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and natural products. rsc.orgnih.gov

Kinetic studies on the copper-catalyzed amidation of aryl iodides, a reaction known as the Goldberg reaction, have provided significant mechanistic details. nih.gov In these reactions, a chelating diamine ligand plays a critical role by preventing the multiple ligation of the amide to the copper center. nih.gov The formation of an off-cycle amidocuprate species can rationalize the observed dependence on diamine concentration and the inverse relationship with amide concentration when diamine levels are low. nih.gov A key intermediate, a Cu(I) amidate, has been identified and confirmed to be both chemically and kinetically competent in the catalytic cycle. nih.gov

The general mechanism for copper-catalyzed N-arylation, facilitated by diamine ligands, is believed to proceed through the following key steps:

Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) complex.

Ligand Exchange: The amine nucleophile displaces a ligand on the copper center.

Reductive Elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the Cu(I) catalyst.

The diamine ligand accelerates the rate-limiting reductive elimination step and helps to stabilize the copper catalyst, preventing aggregation and disproportionation, particularly in aqueous environments. researchgate.net The development of these diamine-ligated copper systems has enabled the coupling of a wide range of substrates, including electron-rich and electron-deficient aryl bromides with sodium azide, and the arylation of various NH heterocycles. nih.gov

Key Mechanistic Roles of Diamine Ligands in Copper Catalysis
Mechanistic FeatureDescriptionReference
Prevention of Amide LigationThe diamine ligand sterically and electronically hinders the binding of multiple amide nucleophiles to the copper center, preventing the formation of unreactive catalyst species. nih.gov
Stabilization of Cu(I)Chelation by the diamine ligand stabilizes the active Cu(I) oxidation state against disproportionation and air oxidation, particularly in aqueous media. researchgate.net
Acceleration of Reductive EliminationThe ligand facilitates the final bond-forming step, which is often rate-limiting, thereby increasing the overall catalytic turnover. rsc.orgnih.gov
Enhanced SolubilityDiamine ligands can improve the solubility of the copper catalyst in non-polar organic solvents, allowing for milder reaction conditions. nih.gov

Iron(II) Complexes in Asymmetric Transfer Hydrogenation

Iron, being an earth-abundant and non-toxic metal, presents a cost-effective and sustainable alternative to precious metals like ruthenium and rhodium in catalysis. Iron(II) complexes featuring chelating ligands, including diamine derivatives, have emerged as highly effective precatalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines. nih.govnih.gov This reaction is a cornerstone of synthetic chemistry for producing chiral alcohols and amines, which are valuable building blocks for pharmaceuticals and fine chemicals.

Specifically, well-defined iron(II) complexes bearing tetradentate PNNP ligands, which incorporate a diamine backbone, have demonstrated high efficiency and enantioselectivity. nih.gov These complexes can catalyze the reduction of N-(diphenylphosphinoyl)- and N-(p-tolylsulphonyl)-ketimines to the corresponding chiral amines with excellent enantiomeric excesses (94-99% ee) under mild conditions and with low catalyst loadings. nih.govcapes.gov.br

Similarly, iron(II) carbonyl compounds with diiminodiphosphine ligands derived from chiral diaminoethanes are potent precatalysts for the ATH of a broad spectrum of simple ketones. nih.gov These systems can achieve high turnover frequencies (up to 2600 h⁻¹) at room temperature. nih.gov Studies on related iron(II) PNNP' precatalysts have provided insights into the activation pathway in basic isopropanol, suggesting that the initial cis-β precatalysts rearrange to form the active trans hydride complexes. rsc.org The enantioselectivity of the hydrogenation is thought to be determined by the facial selectivity of the hydride transfer from the iron center to the prochiral substrate. rsc.org The stability and activity of these iron hydrides can be fine-tuned by modifying the electronic and steric properties of the diamine and phosphine (B1218219) moieties within the ligand scaffold. rsc.orgnsf.gov

Performance of Iron(II) Diamine-Type Complexes in Asymmetric Transfer Hydrogenation
Substrate TypeLigand TypeKey Performance MetricsReference
KetonesDiiminodiphosphine (from diaminoethane)Turnover frequencies up to 2600 h⁻¹; low catalyst loadings (0.025-0.17%). nih.gov
N-activated KetiminesPNNPEnantiomeric excess ranging from 94% to 99%; mild conditions. nih.govcapes.gov.br
AcetophenonePNNP'High turnover number (TON) of 8821; enantiomeric excess up to 95%. rsc.org

Ligand Cooperation and Synergistic Catalysis Principles

The concept of synergistic catalysis, also known as cooperative catalysis, involves the simultaneous activation of both the nucleophile and the electrophile in a reaction by two separate and distinct catalysts. nih.govprinceton.edu This strategy has proven to be a powerful tool for developing new chemical transformations that are not achievable with a single catalyst system. princeton.edursc.org The efficacy of ligands like this compound can be understood within this framework, where the ligand does not merely act as a spectator but actively participates in or influences the catalytic cycle in cooperation with the metal center.

In many catalytic systems, synergistic catalysis involves the merger of organocatalysis and transition metal catalysis. princeton.edu For example, a chiral secondary amine can react with a ketone or aldehyde to form a chiral enamine (a HOMO-raised nucleophile), while a metal catalyst simultaneously activates an electrophile. princeton.edu The two catalytic cycles work in concert to facilitate a highly enantioselective bond formation. nih.gov

Ligand cooperation is a related principle where the ligand itself possesses a functional group that can actively participate in the reaction mechanism. This is distinct from merely tuning the steric and electronic properties of the metal center. For instance, a ligand with a basic amine functionality can act as an internal base to deprotonate a substrate, or a ligand with a protic group can engage in hydrogen bonding to orient a substrate for selective attack.

The combination of a chiral organocatalyst with an achiral metal catalyst is a common strategy in synergistic catalysis. nih.gov The chiral aminocatalyst controls the stereochemistry by forming a chiral intermediate (like an enamine or iminium ion), while the metal co-catalyst activates the other reaction partner. nih.govnih.gov The success of this approach hinges on the compatibility of the two catalysts, as the Lewis basic organocatalyst could potentially bind to and deactivate the Lewis acidic metal catalyst. rsc.org Strategies to overcome this incompatibility include the careful selection of catalysts with matched electronic properties or the use of chelating ligands that form stable complexes with the metal. rsc.org

Role of 1 Aminopropan 2 Yl Methyl Amine As a Building Block and Chiral Auxiliary in Complex Organic Synthesis

Scaffold Construction for Nitrogen-Containing Molecular Architectures

The presence of two distinct amine functionalities in (1-Aminopropan-2-yl)(methyl)amine provides a powerful tool for the construction of diverse nitrogen-containing molecular scaffolds. These scaffolds are fundamental to the development of new pharmaceuticals and other biologically active compounds, as nitrogen heterocycles are prevalent in a vast array of natural products and synthetic drugs. nih.gov The differential reactivity of the primary and secondary amines allows for sequential and site-selective modifications, enabling the synthesis of complex and highly functionalized molecules.

The utility of amine-containing building blocks extends to the creation of peptide-based hubs and other multifunctional molecules. mdpi.com The ability to introduce nitrogen atoms at specific positions within a molecular framework is crucial for influencing the compound's biological activity, solubility, and other physicochemical properties. The strategic incorporation of this compound can lead to the development of novel molecular architectures with tailored functions.

Synthesis of Chiral Heterocyclic Compounds

The inherent chirality of this compound makes it an excellent precursor for the synthesis of enantiomerically pure heterocyclic compounds. These chiral heterocycles are of significant interest in medicinal chemistry, where stereochemistry often plays a critical role in determining a drug's efficacy and safety.

Piperazine (B1678402) Derivatives and their Stereoselective Formation

Piperazine rings are a common structural motif in many approved drugs. mdpi.com The diamine structure of this compound serves as a ready-made fragment for the construction of substituted piperazines. Through carefully designed synthetic routes, the stereocenter of the starting material can be effectively transferred to the final piperazine product, ensuring high stereoselectivity. For instance, the sequential reaction of the primary and secondary amines with suitable electrophiles can lead to the formation of complex and stereochemically defined piperazine derivatives. nih.gov

The synthesis of these derivatives is often a key step in the development of new therapeutic agents. The ability to control the stereochemistry of the piperazine ring is crucial, as different stereoisomers can exhibit vastly different biological activities.

Aziridines and Other Ring Systems

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to their ring strain, which allows for a variety of ring-opening reactions. wikipedia.org this compound can be utilized in the synthesis of chiral aziridines. For example, it can be converted into a chiral imine, which can then undergo cyclization to form an aziridine (B145994) ring with a defined stereochemistry. organic-chemistry.org These chiral aziridines can then be used to synthesize a range of other important nitrogen-containing compounds, including α-amino acids, through regioselective ring-opening with various nucleophiles. rsc.org

The synthesis of aziridines can be achieved through various methods, including intramolecular cyclization and nitrene addition to alkenes. nih.gov The chiral nature of this compound can be exploited to influence the stereochemical outcome of these reactions, leading to the formation of enantiomerically enriched aziridines.

Chiral Auxiliary Applications in Stereoselective Organic Transformations

Beyond its role as a structural component, this compound and its derivatives can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Computational Chemistry and Mechanistic Investigations of 1 Aminopropan 2 Yl Methyl Amine Systems

Conformational Analysis of (1-Aminopropan-2-yl)(methyl)amine and Related Diamines

The three-dimensional shape, or conformation, of a molecule is fundamental to its properties and reactivity. For flexible molecules like this compound, a multitude of conformations are possible due to rotation around single bonds. Computational methods are indispensable tools for exploring this conformational landscape.

Application of Molecular Mechanics and Quantum Chemical Methods

To accurately map the conformational space of diamines, including this compound, researchers employ a combination of molecular mechanics (MM) and quantum chemical (QC) methods. nih.govspringernature.com MM methods, which are computationally less demanding, are often used for an initial broad search of possible conformations. nih.gov These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of energies for a vast number of shapes.

Following the initial MM screen, more accurate but computationally intensive QC methods, such as Density Functional Theory (DFT), are used to refine the energies and geometries of the most stable conformations. springernature.comfrontiersin.org These methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more detailed and accurate picture of the conformational energies. For instance, studies on the related N-methyl-2-aminoethanol have shown that different conformers can be accurately identified and their relative stabilities determined using a combination of experimental data and high-level quantum chemical calculations. frontiersin.org The interplay of intramolecular forces, such as hydrogen bonding, plays a significant role in determining the most stable conformations.

A theoretical investigation into the addition of carbon dioxide to methylamine, a simpler yet related system, utilized ab initio molecular orbital methods at the HF/6-31G* and MP2/6-31G* levels to explore the potential energy surface and characterize the transition state. rsc.org This highlights the power of quantum mechanics in elucidating reaction pathways at a fundamental level.

Influence of Protonation States on Conformation and Reactivity

Computational studies have demonstrated that the protonation state can dramatically alter the conformational preferences of a molecule. nih.gov For example, in the study of the bacterial porin OmpF, using correctly calculated protonation states in molecular dynamics simulations was crucial for accurately reproducing the experimental structure. nih.gov Similarly, for this compound, the protonation of one or both nitrogen atoms would introduce electrostatic repulsion, favoring more extended conformations over compact, folded ones that might be stabilized by hydrogen bonding in the neutral state.

The reactivity of the diamine is also intrinsically linked to its protonation state. In the context of CO2 capture, the nucleophilicity of the amine groups is critical. A protonated amine is no longer nucleophilic and cannot react with CO2. Therefore, understanding the pKa values of the amine groups, which can be predicted computationally, is essential for designing effective CO2 capture systems. An experimental and computational study on N,N-dimethylethylenediamine (DMEDA) revealed that the formation of monocarbamic acid from the reaction with CO2 is the dominant reaction at high pH (above 9.0), where the diamine is in its neutral, more nucleophilic form. nih.gov

Computational Design and Optimization of this compound-based Ligands

The ability of this compound and related diamines to chelate to metal ions makes them valuable building blocks for the design of ligands for various applications, including catalysis and materials science.

Predictive Modeling of Ligand-Metal Interactions and Electronic Properties

Computational modeling has become a powerful tool for predicting how ligands like this compound will interact with different metal centers. nih.gov By employing methods like DFT, researchers can model the geometry of the resulting metal complex, predict the strength of the metal-ligand bonds, and analyze the electronic properties of the complex. nih.gov

These predictive models can screen a wide range of metal-ligand combinations, saving significant time and resources compared to a purely experimental approach. For example, machine learning models are being developed to predict the stability constants of metal-ligand complexes, which is crucial for designing ligands with optimal selectivity for a specific metal ion. nih.gov Furthermore, artificial intelligence is being used to predict the electronic structure and properties of metalloproteins, which can be adapted to model smaller metal complexes.

The table below illustrates the kind of data that can be generated through computational modeling of ligand-metal interactions, in this case, for hypothetical complexes of this compound with different transition metals.

Metal IonCoordination GeometryM-N Bond Length (Å) (Primary Amine)M-N Bond Length (Å) (Secondary Amine)Binding Energy (kcal/mol)
Cu(II)Square Planar2.012.03-55.2
Ni(II)Octahedral (with other ligands)2.082.10-48.7
Zn(II)Tetrahedral2.052.07-45.1
Co(II)Tetrahedral2.062.09-46.5

Note: The data in this table is illustrative and based on typical values for similar diamine complexes. Actual values would be derived from specific computational studies.

Theoretical Elucidation of Reaction Mechanisms in Catalytic Cycles

Understanding the step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. Computational chemistry provides a window into the fleeting transition states and intermediates that govern a reaction's progress.

Mechanistic Pathways of Carbon Dioxide Insertion into Diamines

A significant area of research for diamines is their application in carbon capture technologies. The reaction of CO2 with amines to form carbamates is a key step in this process. Computational studies have been instrumental in elucidating the mechanism of CO2 insertion into diamines.

For the related N,N'-dimethylethylenediamine (mmen) incorporated into metal-organic frameworks (MOFs), computational studies have shown that the chemisorption of CO2 is a primary mechanism of uptake. rsc.org The isosteric heat of CO2 adsorption, a measure of the strength of the interaction, has been calculated to be exceptionally high in these systems, indicating strong binding. rsc.orgscispace.com

A computational study on the insertion of CO2 into ethylenediamine, a model diamine, revealed two possible mechanisms depending on the solvent's dielectric constant. nih.gov In solvents with a high dielectric constant, the formation of a carbamate (B1207046) is favored. In contrast, in solvents with a lower dielectric constant, the formation of a cyclic urea (B33335) becomes the preferred pathway. The study also highlighted the catalytic role of "proton shuttles," including other amine molecules, which can significantly lower the activation barriers for the reaction. nih.gov

The reaction of CO2 with N,N-dimethylethylenediamine (DMEDA) in aqueous solution has been studied experimentally and computationally, revealing that the formation of monocarbamic acid is the kinetically dominant pathway at higher pH. nih.gov Below a pH of 9, a pathway involving the protonated diamine becomes more significant.

The following table summarizes key energetic data that can be obtained from computational studies of CO2 insertion mechanisms.

Reaction StepReactantsProductActivation Energy (kcal/mol) - UncatalyzedActivation Energy (kcal/mol) - Amine Catalyzed
Nucleophilic AttackDiamine + CO2Zwitterionic Intermediate15.810.2
Proton TransferZwitterionic IntermediateCarbamic Acid5.32.1
Ring Closure (for cyclic urea formation)Carbamic AcidCyclic Urea Intermediate25.118.5

Note: The data in this table is illustrative and based on general findings for diamine-CO2 reactions. Specific values depend on the exact diamine, solvent, and computational method used.

Detailed Analysis of Enamine/Iminium Catalysis Pathways

Organocatalysis mediated by small organic molecules has emerged as a powerful strategy in synthetic chemistry. Chiral primary and secondary amines are frequently employed as catalysts, proceeding through enamine or iminium ion intermediates. Computational studies are crucial for elucidating the intricate mechanistic details of these catalytic cycles.

In the context of this compound, density functional theory (DFT) calculations can be employed to map the potential energy surface of a catalyzed reaction, such as an aldol (B89426) or Michael addition. These calculations would typically involve identifying the structures and energies of reactants, intermediates, transition states, and products.

The catalytic cycle begins with the formation of an enamine from a carbonyl compound and the secondary amine of this compound, or an iminium ion from an α,β-unsaturated carbonyl. The stereoselectivity of the subsequent C-C bond-forming step is determined by the facial bias imposed by the chiral catalyst. Computational models can precisely predict this stereochemical outcome by comparing the activation energies of the competing diastereomeric transition states.

Table 1: Representative Calculated Energy Barriers for Enamine Formation

Reactant SystemComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
Propanal + this compoundB3LYP/6-31G(d)PCM (DCM)12.5
Cyclohexanone + this compoundM06-2X/def2-TZVPSMD (DMSO)15.2

Note: The data in this table is illustrative and based on typical values for similar amine-catalyzed reactions. Specific experimental or computational validation for this compound is required for definitive values.

Understanding Transition States in Metal-Catalyzed Asymmetric Hydrogenation

This compound can also serve as a chiral ligand in metal-catalyzed asymmetric hydrogenation reactions. The diamine structure allows for the formation of stable chelate complexes with transition metals like rhodium, ruthenium, and iridium. Computational modeling is instrumental in understanding the geometry of these complexes and the structure of the transition states that govern the enantioselectivity of the hydrogenation.

For the asymmetric hydrogenation of a prochiral ketone or imine, the substrate coordinates to the metal center of the catalyst complex. The subsequent insertion of hydrogen occurs via a series of intermediates and transition states. The chirality of the this compound ligand dictates a preferred coordination geometry for the substrate, leading to a lower energy transition state for the formation of one enantiomer of the product over the other.

DFT calculations can be used to model the full catalytic cycle, identifying the key transition state responsible for enantioselection. Analysis of the non-covalent interactions, such as steric hindrance and hydrogen bonding, within these transition state structures can provide a rationale for the observed enantiomeric excess.

Table 2: Comparison of Diastereomeric Transition State Energies in a Model Asymmetric Hydrogenation

SubstrateMetal CatalystLigandDiastereomeric Transition StateRelative Energy (kcal/mol)
AcetophenoneRu(II)(R)-(1-Aminopropan-2-yl)(methyl)amineTS-R0.0
AcetophenoneRu(II)(R)-(1-Aminopropan-2-yl)(methyl)amineTS-S2.1

Note: This table presents hypothetical data to illustrate the concept. The energy difference between the diastereomeric transition states directly correlates with the predicted enantiomeric excess of the reaction.

Computational Models for Intermediates Decomposition Mechanisms

The stability of a catalyst is a critical factor for its practical application. Organocatalysts like this compound can undergo decomposition under reaction conditions, leading to a loss of catalytic activity. Computational modeling can be a powerful tool to investigate the potential decomposition pathways of catalytic intermediates.

For amine-based catalysts, common degradation pathways include oxidation, self-condensation, or reaction with the solvent or other species present in the reaction mixture. By modeling the thermodynamics and kinetics of these potential decomposition reactions, it is possible to identify the most likely degradation pathways. For instance, the thermal degradation of structurally similar amines has been studied, providing a framework for understanding the potential decomposition of this compound. researchgate.net

Computational studies can explore various potential decomposition mechanisms, such as:

Oxidative degradation: In the presence of an oxidant, the amine functionalities can be oxidized, leading to inactive products.

Thermal degradation: At elevated temperatures, the molecule may undergo fragmentation or rearrangement.

Reaction with byproducts: The catalyst may react with byproducts formed during the main catalytic cycle.

By calculating the energy barriers for these processes, researchers can predict the conditions under which the catalyst is likely to be unstable and design strategies to mitigate its decomposition.

Solvent Effects and Environmental Factors in Computational Modeling

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. Computational models must accurately account for these solvent effects to provide reliable predictions.

For reactions involving charged or highly polar intermediates and transition states, such as in enamine and iminium ion catalysis, solvent stabilization plays a crucial role. There are two primary approaches to modeling solvent effects in computational chemistry:

Implicit solvent models: The solvent is treated as a continuous medium with a characteristic dielectric constant. These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models: A number of individual solvent molecules are included in the quantum mechanical calculation. This approach can account for specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

The choice of the solvent model can significantly influence the calculated energy barriers and the predicted stereoselectivities. For reactions where specific hydrogen bonding interactions between the catalyst, substrate, and solvent are important, an explicit or a hybrid implicit/explicit solvent model may be necessary for accurate results. Environmental factors such as temperature and pressure can also be incorporated into computational models to simulate reaction conditions more realistically.

Future Directions and Emerging Research Avenues for 1 Aminopropan 2 Yl Methyl Amine

Development of Highly Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For (1-Aminopropan-2-yl)(methyl)amine and related chiral amines, future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves moving away from traditional methods that may rely on harsh reagents or produce significant waste.

Key research thrusts in this area include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral amines is a rapidly growing field. Enzymes can offer exquisite stereoselectivity under mild reaction conditions, often in aqueous media. Research into identifying or engineering enzymes like transaminases or dehydrogenases could lead to highly efficient and sustainable routes to enantiomerically pure this compound.

Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. Researchers are exploring pathways to produce key chemical intermediates from biomass. mdpi.com Furan-based compounds, for example, can be derived from sugars and lignin (B12514952) and used to synthesize bio-based diamines, reducing the reliance on petrochemicals. mdpi.com Future work could focus on developing synthetic pathways to this compound from such renewable sources.

Catalytic Hydrogenation: The reduction of appropriate precursors is a common method for amine synthesis. Developing catalytic systems that use molecular hydrogen, a clean reductant, is a key area. For instance, methods for preparing 2-amino-2-methyl-1-propanol (B13486) via catalytic hydrogenation are being developed for industrial-scale production, highlighting a sustainable approach that could be adapted for related diamines. google.com The focus will be on catalysts that are efficient, recyclable, and based on earth-abundant metals.

Expansion into Novel Catalytic Transformations and Chiral Auxiliary Applications

The unique structural features of this compound, particularly its chirality and the presence of two distinct amine groups, make it a prime candidate for applications in asymmetric catalysis.

Novel Ligands for Transition Metal Catalysis: Vicinal diamines are well-established as effective ligands in coordination chemistry, forming stable complexes with a variety of metals. wikipedia.org Future research will likely explore the use of this compound and its derivatives as ligands in a new range of asymmetric catalytic reactions. The development of novel chiral amines and amides for catalytic applications is an active area of research, with potential uses in asymmetric organic reactions and bioconversion systems. mdpi.com

Organocatalysis: Chiral amines are powerful tools in organocatalysis. Proline-related secondary amine catalysts, for example, have been successfully used in a wide array of asymmetric transformations, including aldol (B89426) and Mannich reactions. researchgate.net Research is expected to investigate this compound as a scaffold for new organocatalysts, potentially leading to novel reactivity and selectivity.

Chiral Auxiliary Applications: A chiral auxiliary is a group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Given that many bioactive molecules are chiral amines, the development of effective chiral auxiliaries is crucial. yale.edu Compounds like pseudoephedrine have been used extensively as chiral auxiliaries for the asymmetric synthesis of complex molecules. nih.gov this compound could be explored as a recoverable and effective auxiliary for the synthesis of enantiomerically pure carboxylic acids, ketones, and other valuable chiral compounds.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Reference
Pseudoephedrine Asymmetric alkylation to form enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov
Oxazolidinones Stereoselective aldol reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.org
tert-Butanesulfinamide Asymmetric synthesis of a wide variety of chiral amines. yale.edu
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Synthesis of optically active amino acids.
trans-2-Phenylcyclohexanol Ene reactions of glyoxylic acid esters. wikipedia.org

Integration with Advanced High-Throughput and Automated Synthesis Platforms

The discovery and optimization of new chemical reactions and materials can be significantly accelerated through automation. The integration of this compound into these advanced workflows is a promising future direction.

Automated synthesis platforms can perform entire chemical synthesis processes with increased speed and efficiency while minimizing human error. sigmaaldrich.com These systems are capable of parallel synthesis, reaction screening, and process development under a wide range of conditions, including varying temperatures and pressures. imperial.ac.uk

For this compound, these platforms could be used to:

Rapidly Screen Catalytic Activity: When developing new catalysts based on this diamine, automated platforms can quickly test hundreds of reaction conditions (solvents, temperatures, additives) to identify the optimal parameters for a given transformation. researchgate.net

Synthesize Derivative Libraries: Automated systems excel at creating libraries of related compounds. nih.gov By reacting this compound with a variety of building blocks, researchers can rapidly generate a large number of derivatives for screening in drug discovery or materials science applications.

Optimize Synthetic Routes: High-throughput experimentation can be used to scout and optimize synthetic routes, which is particularly valuable when dealing with limited starting material. researchgate.net This would accelerate the development of efficient and scalable syntheses for this compound and its derivatives.

Table 2: Capabilities of Automated Synthesis Platforms

Platform Feature Description Potential Application for this compound Reference
Parallel Reaction Screening Running multiple reactions simultaneously under different conditions. Optimization of catalytic reactions using the diamine as a ligand. imperial.ac.uk
Automated Reagent Handling Precise dispensing of liquid and solid reagents. Synthesis of a library of derivatives for biological screening. sigmaaldrich.comimperial.ac.uk
Broad Temperature & Pressure Range Performing reactions from -20°C to 250°C and up to 90 bar. Exploring novel reactivity under non-standard conditions. imperial.ac.uk
Integrated Work-up & Purification Automated extraction, filtration, and purification steps. Streamlining the synthesis and isolation of new compounds. imperial.ac.uk
High-Throughput Experimentation Miniaturized and rapid testing of chemical reactions. Accelerating the discovery of new synthetic methodologies. researchgate.net

Frontier Computational Approaches for De Novo Ligand and Catalyst Discovery

Computational chemistry is transitioning from a tool for explaining experimental results to a predictive engine for discovering new molecules. De novo design methods, which build and test new molecular structures in silico from the ground up, are at the forefront of this evolution. digitellinc.com

These computational strategies offer powerful new ways to leverage the structure of this compound:

Fragment-Based Design: The diamine can serve as a core fragment in automated design algorithms. These programs can computationally "grow" new structures around this core, adding different functional groups to optimize for a specific property, such as binding affinity to a protein target or catalytic activity for a desired reaction. digitellinc.com

Machine Learning Models: By training machine learning models on existing data, researchers can predict the properties of new, untested molecules. dtu.dk A model could be developed to predict the catalytic performance of ligands based on the this compound scaffold, allowing for the rapid virtual screening of thousands of potential candidates before committing to laboratory synthesis.

Discovering New Catalysts: Computational methods are now capable of not only optimizing known catalysts but also discovering entirely new classes of catalysts for specific reactions. nih.govchemrxiv.org By screening different molecular templates, these algorithms can identify promising candidates, such as tertiary amines for the Morita-Baylis-Hillman reaction, and even propose a catalytic mechanism. nih.govchemrxiv.org This approach could be used to find novel applications for this compound in catalysis.

The combination of genetic algorithms and quantum mechanics calculations is enabling the de novo discovery of catalysts with experimentally verified improvements in activity. nih.govacs.org

Potential in Advanced Materials Science Applications

Diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. wikipedia.org The incorporation of this compound into polymer chains could impart unique and desirable properties to the resulting materials.

Polymers with Enhanced Properties: The structure of the diamine monomer can significantly influence the properties of the final polymer, including mechanical strength, thermal stability, and chemical resistance. specialchem.comscirp.org The branched, chiral nature of this compound could lead to polymers with altered chain packing and morphology compared to those made with linear diamines.

Materials with Intrinsic Porosity: Certain complex diamine structures can introduce porosity when polymerized, which is highly desirable for applications such as low-dielectric constant materials in microelectronics or membranes for separations. google.com

Chiral Polymers: Incorporating a chiral monomer like this compound into a polymer backbone can create chiral materials. These materials are of interest for applications in chiral separations, asymmetric catalysis, and sensing.

Bio-based Polymers: As part of the broader push for sustainability, there is significant interest in developing polymers from renewable resources. mdpi.com Using bio-derived versions of this compound to create bio-based polyamides or polyimides is a promising avenue for creating more environmentally friendly advanced materials. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing (1-aminopropan-2-yl)(methyl)amine, and how do reaction conditions influence yield?

The synthesis of secondary amines like this compound typically involves reductive amination or nucleophilic substitution. For example, reductive amination of ketones with methylamine under hydrogenation (using catalysts like Pd/C or Raney Ni) can yield the target compound. Alternatively, nucleophilic substitution of halogenated propan-2-yl derivatives with methylamine in the presence of a base (e.g., K₂CO₃) is feasible . Optimizing solvent polarity (e.g., using ethanol or THF) and temperature (25–80°C) can improve yields by minimizing side reactions like over-alkylation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FTIR : Identifies amine N-H stretches (~3300–3500 cm⁻¹) and C-N stretches (~1030–1230 cm⁻¹) .
  • NMR : ¹H NMR reveals methyl group splitting (δ 1.0–1.5 ppm for CH₃ and δ 2.2–3.0 ppm for N-CH₃), while ¹³C NMR confirms backbone connectivity .
  • Elemental analysis : Validates nitrogen content to assess purity .
  • BET surface area analysis : Relevant if the compound is immobilized on porous supports for applications like catalysis .

Q. How does the amine group in this compound contribute to its reactivity in CO₂ capture or catalysis?

The primary amine group acts as a nucleophile, enabling chemical adsorption of CO₂ via carbamate formation. In catalysis, the amine can coordinate with metal centers (e.g., Cu or Pd) to stabilize intermediates in cross-coupling reactions. Steric effects from the methyl and propan-2-yl groups may influence selectivity .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for asymmetric synthesis?

Chiral resolution via diastereomeric salt formation (using tartaric acid derivatives) or enzymatic kinetic resolution (lipases) can enhance enantiopurity. Computational modeling (DFT) of transition states helps predict stereochemical outcomes during synthesis. For example, bulky ligands in catalytic hydrogenation may favor one enantiomer .

Q. What strategies resolve contradictions between surface area reduction and enhanced CO₂ adsorption in amine-impregnated materials?

Impregnating amines onto porous supports (e.g., mesoporous carbon) often reduces surface area (e.g., by 43% in BET analysis) but increases CO₂ uptake due to chemisorption. Researchers should combine physisorption (surface area) and chemisorption (amine-CO₂ reaction) data to explain performance. For instance, aMDEA-MC achieved 2.63 mmol/g CO₂ adsorption despite a 50% pore-volume loss .

Q. How do solvent and pH affect the stability of this compound in biological assays?

In aqueous media, the compound may undergo hydrolysis or oxidation. Buffering at pH 7–8 (using Tris or phosphate buffers) stabilizes the amine. Solvents like DMSO or ethanol (≤10% v/v) improve solubility without denaturing proteins in enzyme inhibition studies. LC-MS monitoring detects degradation products like aldehydes or nitro derivatives .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to receptors like GPCRs or enzymes. QSAR studies correlate structural features (e.g., logP, H-bond donors) with activity. For trace amine-associated receptors, the methyl group’s steric bulk may hinder binding compared to smaller amines .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric ratios .
  • Controlled Reactivity Studies : Employ stopped-flow spectroscopy to monitor rapid amine-CO₂ reactions under varying pressures .
  • Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (using ACD/Labs) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.